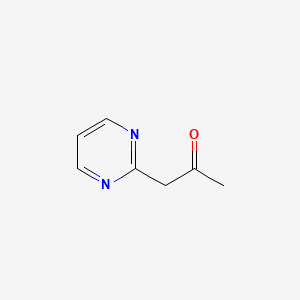

1-(2-Pyrimidinyl)-2-propanone

Beschreibung

Significance of Pyrimidine-Substituted Ketones in Chemical Synthesis

Pyrimidine-substituted ketones, including 1-(2-Pyrimidinyl)-2-propanone, are valuable intermediates in organic synthesis. Their utility stems from the reactive nature of both the ketone functional group and the pyrimidine (B1678525) ring, allowing for a diverse array of chemical transformations. These compounds serve as versatile building blocks for the construction of more complex molecules with a wide range of potential applications.

The synthesis of various pyrimidine derivatives often involves the cyclization of ketones with other reagents. rsc.orgmdpi.com For instance, substituted pyrimidines can be prepared through the reaction of ketones with nitriles or amidines under various catalytic conditions. rsc.orgmdpi.comorganic-chemistry.org These methods highlight the foundational role of ketone-containing precursors in accessing the pyrimidine scaffold.

Furthermore, the ketone moiety in compounds like this compound can undergo a variety of reactions, such as condensation and oxidation, further expanding their synthetic utility. cymitquimica.com This reactivity allows for the introduction of new functional groups and the formation of more elaborate molecular architectures. For example, the Mannich reaction of acetyl pyrazoles with appropriate amines, in the presence of paraformaldehyde, yields propanone derivatives that can be further modified. pharm.or.jp

The pyrimidine ring itself can be functionalized, adding another layer of synthetic versatility. The strategic placement of substituents on the pyrimidine core is crucial for tuning the electronic and steric properties of the molecule, which in turn can influence its reactivity and biological activity. Research has demonstrated the synthesis of various substituted pyrimidines from ketone precursors, underscoring the importance of this class of compounds in generating chemical diversity. researchgate.netacs.org

Overview of Research Trajectories for Related Chemical Entities

Research into pyrimidine-containing compounds has been robust, driven by their potential in medicinal chemistry. A bibliometric analysis of pyrimidine compounds with anti-cancer activity from 2015 to 2023 identified a significant and increasing number of publications, indicating a strong interest from both academic and pharmaceutical researchers. kujnsr.comresearchgate.net This trend highlights the perceived potential of pyrimidine derivatives as a source of new anti-cancer drugs. The structural similarity of pyrimidines to the nucleotide bases in DNA and RNA provides a rationale for their investigation as anti-cancer agents. kujnsr.comresearchgate.net

The synthesis of novel pyrimidine derivatives with expected antimicrobial activity is another active area of research. research-nexus.nettandfonline.comresearchgate.net Studies have described the synthesis of various pyrimidine derivatives starting from precursors like 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine. These compounds undergo a series of chemical transformations, including alkylation, cyclization, and cycloaddition, to generate a library of new molecules that are then screened for their antimicrobial properties. research-nexus.nettandfonline.comresearchgate.net

Furthermore, research has explored the synthesis of pyrimidinyl pyrazole (B372694) derivatives as potential antitumor agents. pharm.or.jp The discovery that certain pyrazole derivatives possess cytotoxic activity prompted the synthesis of novel compounds based on this scaffold. The synthetic strategies often involve the use of propanone derivatives as key intermediates. pharm.or.jp

The development of new synthetic methodologies for accessing pyrimidine-based structures is also a significant research focus. mdpi.comorganic-chemistry.org Efficient and versatile synthetic routes are crucial for the exploration of the chemical space around the pyrimidine core. These efforts include the development of metal- and solvent-free synthesis methods and the use of microwave irradiation to facilitate reactions. researchgate.netacs.org

| Compound Name | CAS Number | Molecular Formula |

| This compound | 75782-22-8 | C7H8N2O |

| 1-(2-Pyridinyl)-2-propanone | 6302-02-9 | C8H9NO |

| Acetone | 67-64-1 | C3H6O |

| 1-(2-Pyrimidinyl)piperazine | 20980-22-7 | C8H12N4 |

| 3-(2-Phenylpiperazin-1-YL)propanoic acid | Not Available | Not Available |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyrimidin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)5-7-8-3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYKNQASNNLMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505888 | |

| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75782-22-8 | |

| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Pyrimidinyl 2 Propanone and Analogous Structures

Strategies for Pyrimidine (B1678525) Ring Construction with Ketone Integration

This approach focuses on building the pyrimidine ring from acyclic precursors that already contain the necessary carbon framework for the ketone side chain. These methods are advantageous as they can construct the core and the side chain in a single, often multicomponent, reaction sequence.

Condensation reactions are a cornerstone of pyrimidine synthesis. These typically involve the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related nitrogen-containing species like guanidine (B92328) or urea (B33335).

A prominent strategy involves the [3+3] annulation of amidines with α,β-unsaturated ketones. rsc.org This metal-free approach proceeds through a dihydropyrimidine (B8664642) intermediate which can be oxidized to the final aromatic pyrimidine. rsc.org A variation of this is the Claisen-Schmidt condensation to first form an α,β-unsaturated ketone (a chalcone (B49325) analog), which is then cyclized with a suitable amidine or guanidine to yield the substituted pyrimidine. mdpi.org

Three-component reactions offer an efficient route to functionalized pyrimidines. Strategies include:

A ZnCl2-catalyzed coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. semanticscholar.org

A metal-free tandem reaction using ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by NH4I. semanticscholar.org

An oxidative [3 + 2 + 1] annulation using amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source. organic-chemistry.org

Another method involves the heterocyclization of oxoalkylureas, which are formed from the reaction of N-[(1-acetoxy-2,2,2-trichloro)ethyl]-ureas and sodium enolates of 1,3-diketones. Subsequent elimination of chloroform (B151607) from the resulting tetrahydropyrimidin-2-ones yields the desired 5-acyl-1,2-dihydropyrimidin-2-ones. researchgate.net The classic Pinner synthesis, while traditionally used for simpler pyrimidines, can be adapted by using 1,3,5-triketones or their equivalents, though the accessibility of these starting materials can be a limitation. clockss.org

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| [3+3] Annulation | Amidines, α,β-Unsaturated Ketones | Metal-free, proceeds via dihydropyrimidine intermediate. | rsc.org |

| Claisen-Schmidt/Cyclization | Arylmethylketone, Aldehyde, Amidines | Two-step process; forms chalcone intermediate. | mdpi.org |

| Three-Component Coupling | Enamines, Orthoformate, Ammonium Acetate | ZnCl2-catalyzed, single-step synthesis. | semanticscholar.org |

| Heterocyclization-Elimination | N-protected ureas, 1,3-Diketone enolates | Forms tetrahydropyrimidine (B8763341) intermediate; base-mediated elimination. | researchgate.net |

An elegant strategy for synthesizing substituted pyrimidines involves the ring transformation of other heterocyclic systems, most notably 2H-pyran-2-ones (α-pyrones). These pyranones can be considered synthetic equivalents of 1,3,5-tricarbonyl compounds and react with nitrogen nucleophiles to yield pyrimidines.

The base-catalyzed reaction of suitably functionalized 2H-pyran-2-ones with amidines provides a regioselective and efficient one-pot synthesis of 2,6-disubstituted pyrimidines. clockss.org The reaction mechanism involves a nucleophilic attack by the amidine on the pyranone ring, leading to ring-opening, followed by intramolecular cyclization and dehydration to form the new pyrimidine ring. imist.ma This methodology is flexible, allowing for the introduction of various functional groups by choosing appropriately substituted pyranones and amidines. clockss.org For instance, 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carbonitriles react with arylamidines in the presence of powdered potassium hydroxide (B78521) to construct highly functionalized pyrimidines. clockss.org

This approach is not limited to simple pyrimidines; it has been extended to the synthesis of fused systems like azolopyrimidines through the reaction of 2H-pyran-2-ones with aminoazoles. researchgate.net

| Precursor Heterocycle | Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2H-Pyran-2-one | Arylamidines | 2,6-Diarylpyrimidines | Base-catalyzed, one-pot, regioselective. | clockss.org |

| 6-Aryl-4-methylsulfanyl-2H-pyran-2-one-3-carbonitrile | Arylamidines | Highly functionalized pyrimidines | Utilizes powdered KOH as a base. | clockss.org |

| 2H-Pyran-2-one | Aminoazoles | Bridgedhead azolopyrimidines | Thermal or base-induced ring transformation. | researchgate.net |

Methods for Propanone Moiety Elaboration onto Pyrimidine Scaffolds

This second major approach begins with a pre-formed pyrimidine ring, which is then modified to introduce the propanone side chain. These methods are particularly useful for creating a library of analogs from a common pyrimidine intermediate.

These methods involve the direct conversion of a group already on the pyrimidine ring, such as a methyl or ethyl group, into the desired ketone functionality. A key strategy is the functionalization of an active methyl group at the α-carbon (the carbon adjacent to the pyrimidine ring).

One effective method is the nitrosation of an alkylpyrimidine, such as 2-methylpyrimidine (B1581581) or 4-methylpyrimidine, using a reagent like propyl nitrite (B80452) under acidic conditions. jst.go.jp This reaction forms a pyrimidinyl ketoxime intermediate, which is then deoximated to yield the corresponding alkyl pyrimidinyl ketone. clockss.orgjst.go.jp This two-step process is often considered advantageous compared to the direct oxidation of the alkyl group. jst.go.jp The reactivity of methyl groups on the pyrimidine ring can be position-dependent; for instance, in 2,4-dimethylpyrimidine, nitrosation occurs preferentially at the 4-methyl group. clockss.org

Another approach is the Grignard reaction of pyrimidinecarbonitriles. While often challenging, the reaction of 2- or 4-cyanopyrimidines with Grignard reagents like ethylmagnesium bromide can successfully produce the corresponding pyrimidinyl ketones in good yields. clockss.org

| Method | Starting Material | Reagents | Intermediate | Reference |

|---|---|---|---|---|

| Nitrosation/Deoximation | Alkylpyrimidine | 1. Propyl nitrite, acid 2. Deoximation agent | Pyrimidinyl ketoxime | clockss.orgjst.go.jp |

| Grignard Reaction | Cyanopyrimidine | Grignard Reagent (e.g., EtMgBr) | Metallo-imine | clockss.org |

Modern organometallic chemistry provides powerful tools for forging carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly effective for acylating pyrimidine rings.

The Stille coupling, for example, can be used to form heteroaryl ketones. This involves the reaction of an organotin reagent, such as a stannylfuran, with a pyrimidine acyl chloride derivative, like 2-methyl-thiopyrimidine-5-carbonyl chloride, in the presence of a palladium catalyst. researchgate.net Similarly, the Suzuki coupling can be employed, reacting a pyrimidine boronic acid or ester with an acid chloride, or vice-versa. researchgate.net

A versatile method for ketone synthesis involves the palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds. organic-chemistry.org This approach, applicable to pyrimidine esters, benefits from the coordinating effect of the ring nitrogen, which facilitates the catalytic cycle. organic-chemistry.org Acyl electrophiles for these couplings can be generated from carboxylic acids, and partners include organozinc (Negishi coupling) and organoboron (Suzuki coupling) reagents. mdpi.comnih.gov

| Reaction Name | Pyrimidine Substrate | Coupling Partner | Catalyst System | Reference |

|---|---|---|---|---|

| Stille Coupling | Pyrimidine-carbonyl chloride | Organostannane | Palladium complex | researchgate.net |

| Negishi Coupling | Pyrimidine halide | Alkylzinc reagent | Palladium or Nickel complex | nih.gov |

| Ester-Boron Coupling | Pyrimidine-2-pyridyl ester | Organoboron compound | Pd(OAc)₂ / PPh₃ | organic-chemistry.org |

The direct oxidation of an ethyl or isopropyl group attached to the pyrimidine ring is a straightforward, albeit sometimes challenging, route to the propanone moiety. Selenium dioxide (SeO₂) is a classic reagent for oxidizing benzylic or allylic C-H bonds to carbonyls and can be applied to activated alkyl groups on heterocycles like pyrimidines. jst.go.jpnih.gov The reaction can convert a methyl group to an aldehyde or an acetophenone (B1666503) to a glyoxal, demonstrating its utility in forming carbonyl functionalities. nih.gov

Rearrangement reactions offer more complex but powerful synthetic pathways. The Boekelheide rearrangement, for instance, has been used to synthesize pyridyl alkyl ketones from N-alkenoxypyridinium salts, a strategy that could be adapted for pyrimidine analogs. acs.org Another relevant transformation is the Dimroth rearrangement, which involves the transposition of ring atoms and substituents in heterocyclic systems and has been observed during the synthesis of pyrimidinylhydrazones. medscape.com These rearrangements can fundamentally alter the molecular scaffold to achieve the target structure.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules, such as 1-(2-pyrimidinyl)-2-propanone and its analogs. ajgreenchem.com These one-pot processes, where three or more reactants combine to form a single product, offer significant advantages over traditional linear syntheses by minimizing steps, reducing waste, and allowing for the rapid generation of molecular diversity. scholarsresearchlibrary.comrsc.org The synthesis of the pyrimidine core, in particular, has been a fertile ground for the application of MCRs. acs.org

A prominent MCR for pyrimidine synthesis is the Biginelli reaction, first reported in 1893. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. nih.govscielo.org.mx While the classical Biginelli reaction utilizes a β-ketoester, modifications using β-diketones, such as acetylacetone, have been developed. For the synthesis of a structure analogous to this compound, a Biginelli-like reaction could be envisioned employing a suitable aldehyde, acetylacetone, and a source of the amidine functionality. ijpsr.com Various catalysts, including Lewis acids like zirconium chloride (ZrCl₄) and Brønsted acids, have been shown to promote this transformation under various conditions, including solvent-free and microwave-assisted protocols. scielo.org.mxresearchgate.net

Another powerful MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted for pyrimidine synthesis. chemtube3d.comwikipedia.org This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. wikipedia.orgfiveable.me By substituting the β-ketoester with a suitable β-dicarbonyl compound and using an amidine as the nitrogen source, a pyrimidine ring can be constructed.

More direct multicomponent approaches to substituted pyrimidines from ketones have also been reported. For instance, a three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a KOBut/DMSO system, has been shown to produce 2-aminopyrimidines. acs.org Similarly, the reaction of ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation can selectively yield pyrimidines, with Lewis acids like BF₃·OEt₂ controlling the selectivity. rsc.org These methods highlight the versatility of using simple, readily available ketones as starting materials for the construction of the pyrimidine core.

The following table summarizes representative multicomponent reaction strategies applicable to the synthesis of pyrimidine derivatives.

Table 1: Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Biginelli Reaction | Aromatic Aldehyde, Ethyl Acetoacetate, Urea | HCl, Ethanol, Reflux | 3,4-Dihydropyrimidin-2(1H)-ones | nih.gov |

| Modified Biginelli | Aldehyde, Acetylacetone, Urea | Acetic Acid, Ethanol, Reflux | 5-Acyl-3,4-dihydropyrimidin-2-ones | ijpsr.com |

| One-pot Condensation | Ketone, Arylacetylene, Guanidine | KOBut, DMSO | 2-Aminopyrimidines | acs.org |

| Microwave-assisted | Ketone, Formamide, HMDS | Microwave Irradiation | Substituted Pyrimidines | researchgate.net |

| Lewis Acid-Mediated | Aromatic Ketone, Aldehyde, HMDS | BF₃·OEt₂, Microwave, Toluene | 2,4,6-Triaryl Pyrimidines | rsc.org |

Catalytic and Stereoselective Synthetic Protocols

The development of catalytic and stereoselective methods for the synthesis of this compound and its analogs is of significant interest, particularly for applications where specific stereoisomers are required. While direct asymmetric synthesis of this compound is not widely reported, the synthesis of structurally analogous chiral β-aminoketones is well-established and provides a strong foundation for potential synthetic routes. rsc.org

The Mannich reaction is a cornerstone for the synthesis of β-aminoketones. rsc.org This three-component reaction involves an aldehyde, a primary or secondary amine, and a ketone. scholarsresearchlibrary.com The development of catalytic, asymmetric versions of the Mannich reaction has been a major focus of research. These reactions allow for the stereocontrolled formation of new carbon-carbon and carbon-nitrogen bonds.

Zirconium-based catalysts, such as zirconium oxychloride (ZrOCl₂·8H₂O) and zirconium(IV) chloride (ZrCl₄), have proven to be highly effective in promoting direct, three-component Mannich-type reactions. scholarsresearchlibrary.comorganic-chemistry.orgniscpr.res.in For example, ZrOCl₂·8H₂O efficiently catalyzes the reaction of aldehydes, anilines, and ketones under solvent-free conditions at room temperature to afford β-aminoketones in good yields and with high anti-diastereoselectivity. organic-chemistry.org The catalyst is often recyclable, adding to the green credentials of the method. scholarsresearchlibrary.comorganic-chemistry.org

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of β-aminoketones. ajgreenchem.com Chiral amines, such as proline and its derivatives, can catalyze the asymmetric Mannich reaction between aldehydes, anilines, and ketones with high enantioselectivity. scispace.com For instance, (S)-proline has been used to catalyze the reaction of NH-iminophosphonate with acetone, leading to optically active β-aminoketones. rsc.org Similarly, chiral pyrrolidine-based organocatalysts have been employed for the one-pot, three-component Mannich reaction to produce β-amino carbonyl compounds with high enantiomeric excess (ee). ajgreenchem.com

The synthesis of optically pure β-amino ketones can also be achieved through the rhodium-catalyzed asymmetric hydrogenation of β-keto enamides, which are readily prepared from β-ketoesters. acs.org This method provides access to a range of enantiomerically pure β-amino ketones with excellent enantioselectivities. acs.org These strategies, while not directly applied to this compound, offer clear pathways for the synthesis of chiral analogs by incorporating a pyrimidinyl moiety into the aldehyde, amine, or ketone component of the Mannich reaction or a related transformation.

Below is a table summarizing key findings in the catalytic, stereoselective synthesis of β-aminoketones, which are analogous to the target compound.

Table 2: Catalytic and Stereoselective Synthesis of β-Aminoketones

| Catalyst | Reactants | Solvent/Conditions | Diastereoselectivity (anti:syn) | Yield | Ref |

|---|---|---|---|---|---|

| ZrOCl₂·8H₂O | Aldehydes, Anilines, Ketones | Solvent-free, Room Temp. | High anti selectivity | Good | organic-chemistry.org |

| ZrCl₄ | Methylene-bis-methoxybenzaldehyde, Ketones, Anilines | Ethanol, Room Temp. | Not specified | High to Excellent | niscpr.res.in |

| (S)-N-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide | p-Nitrobenzaldehyde, p-Methylaniline, p-Chloroacetophenone | Acetonitrile, 20 h | Not specified (90% ee) | 89% | ajgreenchem.com |

| Organoantimony(III) fluoride | Aldehydes, Anilines, Cyclohexanone | Water, Room Temp. | 98:2 | 98% | rsc.org |

| Rh-DuanPhos | β-Keto enamides | Hydrogenation | Not applicable (>99% ee) | High | acs.org |

Elucidation of Reaction Mechanisms and Pathway Selectivity

Detailed Mechanistic Investigations of Formation Reactions

The formation of 1-(2-pyrimidinyl)-2-propanone can be achieved through several synthetic routes, with the reaction mechanism being contingent on the chosen precursors and reagents. While specific mechanistic studies exclusively for this compound are not extensively documented, the mechanisms can be inferred from established reactions in pyrimidine (B1678525) chemistry.

One plausible pathway involves the acylation of a 2-substituted pyrimidine derivative. For instance, the reaction of 2-lithiopyrimidine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, would proceed through a nucleophilic addition-elimination mechanism. The highly nucleophilic organolithium species would attack the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) would yield the desired ketone.

Another potential route is the reaction of a pyrimidinecarbonitrile with an organometallic reagent, such as a Grignard reagent. The reaction of 2-cyanopyrimidine (B83486) with methylmagnesium bromide would initially form an iminomagnesium salt. Subsequent hydrolysis of this intermediate would then yield this compound. clockss.org

Furthermore, multi-step syntheses starting from more readily available pyrimidines can be envisioned. For example, the nitrosation of 2-methylpyrimidine (B1581581) could yield an oxime intermediate, which can then be converted to the corresponding ketone. clockss.org The mechanism of such conversions would depend on the specific reagents used for the transformation of the oxime.

Theoretical studies on the formation of related pyrido[2,3-d]pyrimidines suggest that the reaction can proceed through a series of steps including Knoevenagel condensation, Michael addition, and cyclization. nih.gov While this applies to a different heterocyclic system, it highlights the complexity of potential reaction pathways in pyrimidine synthesis.

The table below summarizes possible reaction mechanisms for the formation of this compound.

| Reaction Type | Precursors | Key Intermediates | General Mechanism |

| Nucleophilic Acylation | 2-Lithiopyrimidine, Acetyl Halide | Tetrahedral Intermediate | Nucleophilic addition of the organolithium to the carbonyl group, followed by elimination of the halide. |

| Grignard Reaction | 2-Cyanopyrimidine, Methylmagnesium Halide | Iminomagnesium Salt | Nucleophilic addition of the Grignard reagent to the nitrile carbon, followed by hydrolysis. |

| From Oxime | 2-(1-Hydroxyiminoethyl)pyrimidine | - | Hydrolysis or other transformation of the oxime group to a carbonyl group. |

Regiochemical Control in Synthesis

The regioselectivity in the synthesis of this compound is a critical aspect, particularly when utilizing substituted pyrimidine precursors. The position of the propanone substituent on the pyrimidine ring is determined by the directing effects of the existing substituents and the reaction conditions.

In syntheses involving the functionalization of a pre-existing pyrimidine ring, the inherent electronic properties of the pyrimidine nucleus play a significant role. The pyrimidine ring is an electron-deficient heterocycle, which influences the regiochemical outcome of both nucleophilic and electrophilic substitution reactions.

For instance, in the case of nitrosation of 2,4-dimethylpyrimidine, the reaction occurs preferentially at the 4-methyl group. clockss.org This selectivity is attributed to the electronic effects of the ring nitrogens. This observation suggests that in a similar reaction designed to introduce a functional group that can be converted to a propanone side chain, the position of that functional group can be controlled.

When constructing the pyrimidine ring itself with the propanone side chain already attached to one of the fragments, the regiochemical outcome is determined by the cyclization strategy. The widely used synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. bu.edu.eg The choice of these building blocks and the reaction conditions dictate which nitrogen of the amidine attacks which carbonyl carbon, thus controlling the final substitution pattern.

The table below illustrates the factors influencing regiochemical control in the synthesis of substituted pyrimidines.

| Synthetic Approach | Key Factors | Example Outcome |

| Functionalization of Pyrimidine Ring | Electronic effects of ring nitrogens and existing substituents. | Preferential nitrosation of the 4-methyl group in 2,4-dimethylpyrimidine. clockss.org |

| Ring Construction (e.g., from amidine and a β-dicarbonyl compound) | Nature of the reactants, catalyst, and reaction conditions. | Selective formation of one isomer over another based on the cyclization pathway. |

Stereochemical Aspects of Reaction Outcomes

The compound this compound is achiral and does not possess any stereogenic centers. Therefore, its synthesis from achiral precursors does not typically involve stereochemical considerations.

However, if the pyrimidine ring or the propanone side chain were to be substituted in a way that introduces a chiral center, then the stereochemical outcome of the reaction would become a crucial factor. For instance, if a reaction were to create a new chiral center at the α-position to the carbonyl group (the first carbon of the propanone side chain), the reaction could be either stereoselective or stereospecific, depending on the mechanism and the nature of the reactants and catalysts.

In such a hypothetical scenario, if the reaction proceeds through a prochiral intermediate, such as an enolate, the approach of the electrophile from either face of the planar enolate would determine the stereochemistry of the product. If the attack is equally likely from both faces, a racemic mixture of enantiomers would be formed. However, the use of a chiral catalyst or a chiral auxiliary could favor the attack from one face, leading to an enantiomeric excess of one stereoisomer.

While there is a lack of specific studies on the stereochemistry of reactions involving this compound in the literature, the general principles of stereochemistry in organic reactions would apply to its potential chiral derivatives.

The table below outlines general stereochemical considerations that would be relevant for chiral derivatives of this compound.

| Scenario | Stereochemical Outcome | Controlling Factors |

| Formation of a new chiral center from a prochiral intermediate | Racemic mixture or an excess of one enantiomer. | Presence or absence of chiral catalysts, auxiliaries, or reagents. |

| Reaction at an existing chiral center | Retention, inversion, or racemization of configuration. | Reaction mechanism (e.g., SN1 vs. SN2). |

Chemical Transformations and Derivatization of 1 2 Pyrimidinyl 2 Propanone

Reactivity at the Ketone Carbonyl Center

The carbonyl group in 1-(2-pyrimidinyl)-2-propanone is a primary site for chemical modification, readily undergoing reactions that target the electrophilic carbonyl carbon and the nucleophilic oxygen.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate. For this compound, this reaction is a key step in creating more complex molecular architectures.

One of the most common nucleophilic addition reactions involves the use of Grignard reagents . These organomagnesium halides (R-MgX) add an alkyl or aryl group to the carbonyl carbon, producing a tertiary alcohol upon acidic workup. The reaction proceeds via the nucleophilic attack of the carbanionic R-group of the Grignard reagent on the electrophilic carbonyl carbon.

Another important class of nucleophiles is hydride reagents , such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, effectively reducing the ketone to a secondary alcohol, 1-(2-pyrimidinyl)-2-propanol. Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol or ethanol, whereas LiAlH₄ is a much stronger reducing agent requiring anhydrous, aprotic solvents.

The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin. This reaction is typically carried out by treating the ketone with a source of cyanide ions, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid. The cyanide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol.

| Nucleophile | Reagent(s) | Product Type |

| Alkyl/Aryl Group | Grignard Reagent (R-MgX), then H₃O⁺ | Tertiary Alcohol |

| Hydride Ion | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Cyanide Ion | NaCN/H⁺ or KCN/H⁺ | Cyanohydrin |

Condensation and Elimination Processes

Condensation reactions of this compound involve an initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, typically water. These reactions are crucial for forming new carbon-carbon and carbon-nitrogen double bonds.

A significant reaction in this category is the formation of imines , or Schiff bases, through condensation with primary amines (R-NH₂). The reaction is generally catalyzed by acid and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N bond. Similarly, reaction with secondary amines (R₂NH) can lead to the formation of enamines, which are valuable synthetic intermediates.

Condensation with hydroxylamine (NH₂OH) yields an oxime, while reaction with hydrazine (B178648) (NH₂NH₂) and its derivatives (e.g., phenylhydrazine) produces hydrazones and phenylhydrazones, respectively. These crystalline derivatives are often used for the characterization and purification of ketones.

The Knoevenagel condensation is another important reaction, involving the reaction of the ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or cyanoacetic esters). This reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond after dehydration.

| Reagent | Product Type | Key Feature |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Formation of a C=N double bond |

| Hydroxylamine (NH₂OH) | Oxime | Formation of a C=N-OH group |

| Hydrazine (H₂NNH₂) | Hydrazone | Formation of a C=N-NH₂ group |

| Active Methylene Compound | α,β-Unsaturated compound | C=C bond formation via dehydration |

Reductions and Oxidations of the Carbonyl

Beyond the reduction to alcohols with hydride reagents, the carbonyl group of this compound can be completely removed in a deoxygenation reaction to form the corresponding alkane, 2-propylpyrimidine. Two classical methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction .

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like ethylene glycol. The reaction proceeds by the elimination of nitrogen gas, yielding the alkane. wikipedia.orgclockss.org This method is suitable for substrates that are stable under strongly basic conditions.

The oxidation of ketones is generally challenging under mild conditions as it requires the cleavage of a carbon-carbon bond. libretexts.org Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize ketones, but these reactions are often destructive and lack selectivity. chemguide.co.uk Therefore, the oxidation of the carbonyl group in this compound is not a commonly employed synthetic strategy.

Reactions at the Alpha-Carbon of the Propanone Chain

The protons on the methyl group adjacent to the carbonyl (the α-carbon) are acidic due to the electron-withdrawing effect of both the carbonyl group and the pyrimidine (B1678525) ring. This acidity allows for the formation of a resonance-stabilized enolate ion, which is a potent nucleophile.

Enolization and Alpha-Substitution Reactions

The formation of an enol or an enolate is the first step in a wide array of reactions at the α-carbon. In the presence of an acid or a base, this compound can exist in equilibrium with its enol tautomer. The use of a strong base, such as lithium diisopropylamide (LDA), leads to the nearly complete and irreversible deprotonation of the α-carbon to form the corresponding enolate.

This enolate can then react with various electrophiles in α-substitution reactions. For example, the enolate can be deuterated by quenching with a deuterium source like D₂O, a reaction useful for mechanistic studies. nih.gov

The Mannich reaction is a prominent example of an α-substitution reaction. wikipedia.org It involves the aminoalkylation of the α-carbon with formaldehyde and a primary or secondary amine. nih.gov The reaction proceeds via the formation of an Eschenmoser's salt or a similar iminium ion, which then acts as the electrophile for the enolate of this compound.

Halogenation and Alkylation Strategies

Alpha-halogenation is a common and useful transformation. The reaction can be catalyzed by either acid or base. youtube.com In an acid-catalyzed reaction, the enol form of the ketone acts as the nucleophile and attacks the halogen (e.g., Br₂). This reaction is typically well-controlled and leads to mono-halogenation at the more substituted α-carbon if applicable. escholarship.orgnih.gov For this compound, this would result in the formation of 1-halo-1-(2-pyrimidinyl)-2-propanone.

Under basic conditions, the enolate ion attacks the halogen. This reaction is often difficult to stop at the mono-halogenation stage, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, leading to polyhalogenation.

Alpha-alkylation involves the reaction of the enolate of this compound with an alkyl halide (R-X) in an Sₙ2 reaction. acs.orgmdpi.com To avoid self-condensation of the ketone, a strong, non-nucleophilic base like LDA is typically used to pre-form the enolate quantitatively before the alkyl halide is added. nih.gov This method allows for the introduction of a wide variety of alkyl groups at the α-position, forming a new carbon-carbon bond and extending the carbon chain. The efficiency of the Sₙ2 reaction dictates that primary and methyl halides are the best electrophiles for this transformation. acs.org

| Reaction | Reagent(s) | Product Type |

| α-Halogenation (Acid-catalyzed) | Br₂ / CH₃COOH | α-Haloketone |

| α-Halogenation (Base-catalyzed) | Br₂ / NaOH | α-Haloketone (often polyhalogenated) |

| α-Alkylation | 1. LDA; 2. R-X (primary) | α-Alkylketone |

| Mannich Reaction | CH₂O, R₂NH, HCl | β-Amino ketone (Mannich base) |

Functionalization and Modification of the Pyrimidine Heterocycle

The pyrimidine ring of this compound is a versatile scaffold for a variety of chemical modifications. These transformations can be broadly categorized into aromatic substitutions, the formation of fused heterocyclic systems, and coordination chemistry, each providing a pathway to unique molecular architectures.

Electrophilic and Nucleophilic Aromatic Substitutions

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution: Direct electrophilic aromatic substitution on an unsubstituted pyrimidine ring is generally challenging due to the deactivating effect of the nitrogen atoms, which makes the ring less nucleophilic. wikipedia.orgpitt.edumasterorganicchemistry.commasterorganicchemistry.com Electrophilic attack, if it occurs, is most likely to happen at the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. However, for electrophilic substitution to proceed, the pyrimidine ring often requires the presence of activating, electron-donating groups. masterorganicchemistry.com While specific studies on the electrophilic substitution of this compound are not extensively documented, general principles suggest that reactions such as nitration or halogenation would necessitate harsh conditions and may result in low yields.

Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.comchemistrysteps.compressbooks.pubmasterorganicchemistry.com Nucleophilic attack is favored at the electron-deficient positions, which are C-2, C-4, and C-6. In the case of this compound, the propanone substituent is at the C-2 position. If a suitable leaving group were present on the pyrimidine ring, nucleophiles could displace it. The stability of the intermediate Meisenheimer complex, which is enhanced by the electron-withdrawing nature of the nitrogen atoms, drives this reaction. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo-, Imidazo-, Pyrrolo-pyrimidines)

A significant area of the derivatization of this compound and related β-dicarbonyl compounds involves their use as precursors for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with a binucleophilic reagent, leading to the formation of a new ring fused to the pyrimidine core.

Pyrazolo[1,5-a]pyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an aminopyrazole. researchgate.netias.ac.innih.govrsc.orgnih.gov In this context, this compound could potentially react with hydrazine derivatives to form a pyrazole (B372694) ring, which could then undergo further reactions. However, a more common and direct route involves the reaction of a substituted aminopyrazole with a β-dicarbonyl compound. The reaction proceeds through an initial condensation followed by cyclization.

| Reactants | Conditions | Product | Reference |

| 5-Aminopyrazole, 1,3-Diketone | Acetic Acid, Reflux | Pyrazolo[1,5-a]pyrimidine (B1248293) | researchgate.net |

| 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, α-acetyl-γ-butyrolactone | - | Dihydrofuro-pyrido-pyrazolo-pyrimidine | ias.ac.in |

| Isoflavone, 3-Aminopyrazole | Microwave Irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |

Imidazo[1,2-a]pyrimidines: The construction of the imidazo[1,2-a]pyrimidine scaffold is a well-established synthetic transformation. A common method involves the reaction of 2-aminopyrimidine with an α-haloketone. nih.govnih.govmdpi.comorganic-chemistry.orgmdpi.com This reaction, known as the Chichibabin reaction, proceeds via initial N-alkylation of the 2-aminopyrimidine followed by intramolecular cyclization and dehydration. While this compound itself is not an α-haloketone, its derivatives or related pyrimidine-containing starting materials can be utilized in similar condensation strategies.

| Reactants | Conditions | Product | Reference |

| 2-Aminopyrimidine, 2-Bromoacetophenone | - | 2-Phenylimidazo[1,2-a]pyrimidine | nih.gov |

| 2-Aminoimidazole, N-substituted maleimides | - | Tetrahydroimidazo[1,2-a]pyrimidine | nih.gov |

| Aryl ketones, 2-Aminopyrimidine | Gold Nanoparticles (catalyst) | 2-Aryl-substituted imidazo[1,2-a]pyrimidines | mdpi.com |

Pyrrolo[1,2-a]pyrimidines: The synthesis of pyrrolo[1,2-a]pyrimidines can be achieved through various synthetic routes. nih.govresearchgate.netnih.govresearchgate.net One approach involves the domino ring-closure reaction of 2-aminonorbornene hydroxamic acids with α-ketoglutaric acid or levulinic acid, followed by a retro-Diels-Alder reaction. nih.govresearchgate.net Another method involves the reaction of a chloropyrimidine with potassium pyrrole. researchgate.net These methods highlight the versatility of pyrimidine derivatives in constructing fused pyrrole ring systems.

| Reactants | Conditions | Product | Reference |

| 2-Aminonorbornene hydroxamic acids, α-Ketoglutaric acid/Levulinic acid | Domino ring-closure, Microwave-induced retro-Diels-Alder | Pyrrolo[1,2-a]pyrimidine enantiomers | nih.gov |

| Chloropyrimidine, Potassium pyrrole | - | 1-(2-Pyrimidinyl)pyrrole | researchgate.net |

| 2,6-Diaminopyrimidin-4(3H)-one, Arylglyoxal, Aniline | Acetic acid (catalyst) | Pyrrolo[2,3-d]pyrimidin-4-one derivatives | nih.gov |

Ligand Coordination and Complexation Chemistry

The nitrogen atoms of the pyrimidine ring and the oxygen atom of the propanone group in this compound are potential coordination sites for metal ions. The ability of pyrimidine and its derivatives to act as ligands in coordination complexes is well-documented. researchgate.netlibretexts.orgnih.govnih.govbiointerfaceresearch.comresearchgate.netuci.edu The lone pair of electrons on the nitrogen atoms can be donated to a metal center, forming coordination bonds.

The coordination behavior of such ligands is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the pyrimidine ring, and the reaction conditions. The propanone moiety can also participate in coordination, potentially leading to the formation of chelate rings, which can enhance the stability of the resulting metal complexes. While specific studies detailing the coordination chemistry of this compound are limited, the general principles of coordination chemistry suggest that it could act as a bidentate or monodentate ligand. The formation of such complexes can have significant implications for the development of new catalysts, materials with interesting magnetic or optical properties, and metallodrugs.

An article on the advanced spectroscopic and diffraction-based characterization of This compound cannot be generated.

Following a thorough and extensive search for scientific literature and data, no specific experimental results for the advanced characterization of the compound "this compound" could be located. The required data for the outlined sections—including Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational (IR/Raman) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Electronic (UV-Vis/Fluorescence) spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD)—is not available in the public domain or indexed scientific databases.

The strict requirement to generate thorough, informative, and scientifically accurate content solely on the requested topics cannot be fulfilled without access to primary research data for this specific molecule. Generating content would require speculation or the use of data from analogous but distinct compounds, which would violate the instructions to focus solely on "this compound".

Advanced Spectroscopic and Diffraction Based Characterization Techniques

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Architecture

Crystallographic Analysis and Crystal Packing Features of 1-(2-Pyrimidinyl)-2-propanone

Following an extensive search of publicly available chemical and crystallographic databases, it has been determined that the crystal structure of this compound has not yet been experimentally determined and reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available at this time. The absence of a crystallographic information file (CIF) precludes a detailed analysis of the crystal packing, intermolecular interactions, and a quantitative study using techniques such as Hirshfeld surface analysis for this specific compound.

While the crystallographic data for this compound is not available, the scientific literature contains numerous studies on the crystal structures of related pyrimidine (B1678525) derivatives. These studies consistently employ single-crystal X-ray diffraction to elucidate the three-dimensional arrangement of molecules in the solid state. Furthermore, Hirshfeld surface analysis is a commonly used computational tool to investigate and visualize intermolecular interactions within the crystal lattice of these related compounds. This type of analysis provides valuable insights into the nature and relative contributions of different non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing.

Without experimental data, any further discussion on the crystallographic features and Hirshfeld surface analysis of this compound would be speculative. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to provide a definitive understanding of its solid-state structure.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. mdpi.comarxiv.org Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation approximately for a given molecular system, providing insights into its geometry, stability, and electronic properties. aps.orgresearchgate.net DFT, in particular, has become a widely used tool due to its balance of accuracy and computational efficiency, making it suitable for studying pyrimidine (B1678525) derivatives. ijcce.ac.irnih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. pennylane.ai For 1-(2-Pyrimidinyl)-2-propanone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine its equilibrium geometry. nih.govnih.gov

The optimization would reveal the planarity of the pyrimidine ring and the specific bond lengths and angles of the entire structure. researchgate.net The propanone side chain introduces conformational flexibility around the C-C single bonds, and computational methods can identify the most stable conformer. The electronic structure analysis provides information on the distribution of electrons within the molecule, including charge distributions and dipole moments, which are crucial for understanding its intermolecular interactions. researchgate.netnih.gov

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT

Note: This table presents typical, representative data that would be expected from a DFT/B3LYP calculation for this molecule, based on values for similar structures. It is for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.21 Å |

| C-C (keto) | ~1.51 Å | |

| C-C (ring-chain) | ~1.50 Å | |

| C-N (pyrimidine) | ~1.34 Å | |

| C=N (pyrimidine) | ~1.33 Å | |

| Bond Angles | O=C-C | ~121° |

| C-C-C (keto) | ~118° | |

| C-N=C (pyrimidine) | ~116° | |

| N-C-N (pyrimidine) | ~127° |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. pressbooks.pubwikipedia.orglibretexts.org Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comlibretexts.orgfiveable.me The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, particularly involving the lone pairs of the nitrogen atoms. The LUMO is anticipated to be distributed across the π-system of the pyrimidine ring and the carbonyl group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Note: This table contains representative values for illustrative purposes based on DFT calculations of analogous molecules.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Computational methods can accurately predict various spectroscopic properties, which serves as a valuable tool for structural confirmation and analysis. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govsemanticscholar.org For this compound, calculations would predict distinct signals for the protons and carbons of the pyrimidine ring and the propanone side chain, aiding in the assignment of experimental spectra. researchgate.net

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov This allows for the assignment of characteristic peaks in the experimental FT-IR spectrum, such as the C=O stretching vibration of the ketone, the C=N and C=C stretching modes of the pyrimidine ring, and various C-H bending and stretching vibrations. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.govresearchgate.net The calculations for this compound would likely show π→π* transitions associated with the aromatic pyrimidine ring and n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. nih.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound

Note: Data are representative and based on typical values for similar functional groups and structures.

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (CH₃) | δ 2.2-2.4 ppm |

| Chemical Shift (CH₂) | δ 4.0-4.2 ppm | |

| Chemical Shift (Ring H) | δ 7.2-8.8 ppm | |

| ¹³C NMR | Chemical Shift (C=O) | δ 205-208 ppm |

| Chemical Shift (Ring C) | δ 118-160 ppm | |

| IR | Wavenumber (C=O stretch) | 1715-1730 cm⁻¹ |

| Wavenumber (C=N stretch) | 1570-1590 cm⁻¹ | |

| UV-Vis | λmax (π→π) | ~240-260 nm |

| λmax (n→π) | ~290-310 nm |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. nih.gov For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the pyrimidine ring, DFT can be used to calculate the energies of reactants, products, intermediates, and transition states. By locating the transition state structure and calculating its energy, the activation energy barrier for a given reaction step can be determined. This information helps in understanding the kinetics and feasibility of different chemical transformations. For instance, modeling the release of the propanone moiety in related pyrimidine syntheses can provide insight into the stability and reactivity of the side chain. nih.gov

Molecular Modeling and Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulations are used to study the behavior of molecules in a condensed phase, such as in solution or in complex with biological macromolecules. mdpi.com Molecular dynamics (MD) simulations, for example, can track the movement of every atom in the system over time, providing a dynamic view of the molecule's conformational changes and its interactions with solvent molecules. nih.govplos.org Such simulations are valuable for understanding how this compound behaves in different environments and for studying its potential interactions with biological targets like enzymes or receptors. nih.govnih.gov

In Silico Prediction of Chemical Reactivity and Selectivity

The results from quantum chemical calculations can be used to predict a molecule's reactivity and the selectivity of its reactions. Several descriptors are used for this purpose:

Frontier Molecular Orbitals: The energy and spatial distribution of the HOMO and LUMO indicate the most likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. nih.gov For this compound, regions of negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms indicate nucleophilic sites, while regions of positive potential (blue) highlight electrophilic sites, such as the carbonyl carbon and hydrogens on the ring. researchgate.net

Fukui Functions: These functions are reactivity indicators derived from DFT that quantify the change in electron density at a specific point when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites in the molecule. nih.gov

These in silico tools allow for a rational prediction of how this compound will interact with other reagents, guiding synthetic efforts and mechanistic studies. nih.govresearchgate.net

Applications of 1 2 Pyrimidinyl 2 Propanone in Advanced Organic Synthesis and Materials Science

As a Versatile Synthetic Building Block for Complex Molecules

1-(2-Pyrimidinyl)-2-propanone serves as a versatile building block in organic synthesis due to the reactivity of both its ketone functional group and the pyrimidine (B1678525) ring. The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons.

One of the primary applications of ketones in synthesis is the aldol (B89426) condensation, a reaction that forms a β-hydroxy ketone, which can subsequently be dehydrated to yield an α,β-unsaturated ketone. coleparmer.commasterorganicchemistry.comlibretexts.orgwikipedia.org In the case of this compound, it can react with various aldehydes and ketones in what is known as a "crossed" aldol condensation. wikipedia.org This reaction allows for the extension of the carbon chain and the introduction of new functional groups, paving the way for the synthesis of intricate molecules with potential applications in pharmaceuticals and agrochemicals.

| Reactant | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Crossed Aldol Condensation | α,β-Unsaturated Ketones (Chalcone analogues) | Access to precursors for flavonoids and other biologically active heterocycles. |

| Aliphatic Aldehyde (e.g., Acetaldehyde) | Crossed Aldol Condensation | β-Hydroxy Ketones and α,β-Unsaturated Ketones | Builds longer carbon chains and introduces stereocenters. |

| Another Ketone (e.g., Acetone) | Crossed Aldol Condensation | β-Hydroxy Ketones and α,β-Unsaturated Ketones | Creates branched and more complex carbon skeletons. |

Furthermore, the ketone moiety can be transformed into a variety of other functional groups. For instance, it can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. It can also undergo reductive amination to introduce nitrogen-containing functionalities, or be used in Wittig-type reactions to form alkenes. These transformations significantly expand the synthetic utility of this compound, allowing it to be a starting point for molecules with diverse structures and properties.

Precursor for Novel Heterocyclic Compounds and Scaffolds

The true synthetic power of this compound is realized when its ketone functionality is used in cyclization and annulation reactions to build new heterocyclic rings onto the existing pyrimidine core. Such "fused" pyrimidine systems are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.govyu.edu.jojchr.org

A prominent example is the synthesis of thieno[2,3-d]pyrimidines . These compounds can be prepared through reactions that often involve a thiophene (B33073) ring being constructed adjacent to the pyrimidine ring. nih.govekb.egrsc.orgresearchgate.netscielo.br A common strategy involves the reaction of a pyrimidine derivative with reagents that can form a thiophene ring, where the ketone group of this compound would be a key reactive handle for building the fused system. For instance, the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which could then be cyclized to form the thieno[2,3-d]pyrimidine (B153573) core.

Another important class of fused heterocycles accessible from pyrimidine precursors are pyrazolo[1,5-a]pyrimidines . nih.govresearchgate.netias.ac.innih.gov The synthesis of these scaffolds often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a 5-aminopyrazole. nih.gov this compound, as a β-keto pyrimidine derivative, is an ideal substrate for reactions with hydrazine (B178648) derivatives. The reaction would likely proceed via initial condensation with the ketone, followed by cyclization to form the fused pyrazole (B372694) ring, yielding a pyrazolo[1,5-a]pyrimidine (B1248293) structure. These compounds are known to be inhibitors of various protein kinases, making them attractive targets for cancer therapy. rsc.org

The Vilsmeier-Haack reaction represents another powerful tool for the functionalization and cyclization of pyrimidine derivatives. organic-chemistry.orgwikipedia.orgijpcbs.comchemistrysteps.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to formylate electron-rich aromatic rings. wikipedia.orgchemistrysteps.com While the pyrimidine ring itself is electron-deficient, the enol or enolate form of this compound could react with the Vilsmeier reagent, leading to the formation of β-chloro-α,β-unsaturated aldehydes. These intermediates are highly versatile and can be used to construct a variety of other fused heterocyclic systems. growingscience.com

| Target Scaffold | Key Reaction Type | Potential Reagents | Significance of Scaffold |

|---|---|---|---|

| Thieno[2,3-d]pyrimidines | Gewald-type reaction/Cyclization | Sulfur, Cyano-active methylene compounds | Antimicrobial, Antitumor, Anti-inflammatory activities. ekb.eg |

| Pyrazolo[1,5-a]pyrimidines | Condensation/Cyclization | Hydrazine derivatives | Protein kinase inhibitors for cancer therapy. rsc.org |

| Imidazo[1,2-a]pyrimidines | Condensation/Cyclization | α-Haloketones and Ammonia (B1221849) source | GABA receptor ligands, antimicrobial agents. dergipark.org.tr |

| Pyrido[2,3-d]pyrimidines | Vilsmeier-Haack followed by cyclization | POCl₃/DMF, Ammonia source | Anticancer, anti-inflammatory properties. |

Integration into Polymeric and Supramolecular Architectures

The integration of specific molecular units into larger polymeric or supramolecular structures is a key strategy in materials science for creating materials with tailored properties. The pyrimidine core is particularly interesting for this purpose due to its ability to form strong, directional hydrogen bonds, similar to those found in DNA base pairs.

While direct polymerization of this compound is not straightforward, it can be chemically modified to introduce polymerizable groups. For example, the ketone could be reduced to an alcohol and then esterified with acrylic acid to form a vinyl monomer. This pyrimidine-containing monomer could then be polymerized to create a side-chain functionalized polymer. Such polymers could exhibit interesting self-assembly properties in solution or in the solid state, driven by the hydrogen-bonding capabilities of the pyrimidine rings. Research into the polymerization of other pyrimidine derivatives, such as 1-(2-diallylaminoethyl)pyrimidines, has shown the feasibility of creating polynucleotide analogues with novel backbones. nih.gov

In the realm of supramolecular chemistry, which focuses on non-covalent interactions, the pyrimidine moiety is a well-known building block. masterorganicchemistry.combiorxiv.org Molecules containing pyrimidine rings can self-assemble into complex, ordered architectures through hydrogen bonding and π-π stacking interactions. researchgate.netmdpi.com Although specific studies on the supramolecular assembly of this compound are not widely reported, its structure suggests potential. The pyrimidine ring can act as both a hydrogen bond donor and acceptor, and by modifying the propanone side chain, it would be possible to introduce other interacting groups to guide the self-assembly process into desired nanostructures, such as fibers, sheets, or gels.

Development of Chemical Probes and Reagents

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or nucleic acid, allowing researchers to study its function in a biological system. mskcc.orgnih.govslideshare.net The development of effective chemical probes requires a deep understanding of structure-activity relationships and often involves the synthesis of a library of related compounds.

Given that many fused pyrimidine scaffolds, such as pyrazolo[1,5-a]pyrimidines and thieno[2,3-d]pyrimidines, exhibit potent biological activities, this compound is an attractive starting point for the synthesis of new potential chemical probes. rsc.org Its versatility as a synthetic building block allows for the systematic modification of the final molecule's structure to optimize its binding affinity and selectivity for a target of interest.

For example, by using this compound to synthesize a series of pyrazolo[1,5-a]pyrimidine derivatives with different substituents, one could screen this library against a panel of protein kinases to identify a selective inhibitor for a particular kinase. This inhibitor could then be further developed into a chemical probe. Other pyrimidine-based compounds have been investigated as probes, for instance, in studying the replication of parasites. nih.gov The development of a fluorescent probe based on an imidazo[1,2-a]pyridine (B132010) core for detecting hydrazine also highlights the utility of nitrogen-containing heterocycles in probe design. researchgate.net The synthetic accessibility of diverse structures from this compound makes it a valuable platform for generating candidate molecules for such applications.

Future Directions and Interdisciplinary Research Opportunities

Development of Sustainable and Greener Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred the development of green chemistry principles, aiming to reduce waste, minimize energy consumption, and use safer reagents. rasayanjournal.co.innih.gov For the synthesis of 1-(2-Pyrimidinyl)-2-propanone and related compounds, future efforts will concentrate on replacing traditional, often harsh, synthetic methods with more eco-friendly alternatives. researchgate.net

Key areas of development include:

Catalysis: The use of efficient and recyclable catalysts, including metal-free organocatalysts, can significantly improve the sustainability of pyrimidine (B1678525) synthesis. researchgate.net For instance, iridium-pincer complexes have been shown to catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. nih.gov Similarly, copper-catalyzed methods for cyclizing ketones with nitriles offer an economical route to functionalized pyrimidines. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation and ultrasonication are proven methods for accelerating reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. rasayanjournal.co.inacs.org

Green Solvents and Solvent-Free Reactions: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of chemical processes. rasayanjournal.co.in Furthermore, solvent-free techniques, such as ball milling, offer a clean and efficient way to conduct reactions by mechanically grinding reactants together, minimizing waste and simplifying purification. researchgate.netrsc.org

| Aspect | Traditional Methods | Potential Greener Methodologies |

|---|---|---|

| Solvents | Often rely on volatile and hazardous organic solvents. | Use of water, ionic liquids, or solvent-free conditions (e.g., ball milling). rasayanjournal.co.inrsc.org |

| Energy | Prolonged heating using conventional methods. | Microwave irradiation or ultrasonication to reduce reaction times and energy consumption. rasayanjournal.co.inacs.org |

| Catalysts | May use stoichiometric, toxic, or non-recyclable reagents/catalysts. | Use of recyclable, non-toxic catalysts such as organocatalysts or nanoparticles. researchgate.netresearchgate.net |

| Efficiency | Multi-step syntheses with intermediate purification, generating significant waste. | One-pot multicomponent reactions (MCRs) to improve atom economy and reduce waste. nih.gov |

| Feedstocks | Often derived from petrochemical sources. | Potential use of biomass-derived feedstocks like alcohols. nih.gov |

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique pathways for molecular transformations that are often inaccessible through traditional thermal methods. These techniques can provide highly selective and efficient routes for the synthesis and functionalization of heterocyclic compounds like this compound.

Photochemical Transformations: The interaction of light with molecules can induce specific reactions, such as rearrangements, cyclizations, or additions. For related compounds like 1-(2-pyridyl)-2-nitropropenes, irradiation leads to high-yield photorearrangement to form hydroxyiminopropanones. rsc.org The photophysical properties of pyrimidinone derivatives are known to be strongly influenced by the solvent, which affects excited-state lifetimes and reaction quantum yields. nih.gov Future research could explore similar transformations for this compound, potentially leading to novel molecular architectures. For example, intramolecular hydrogen abstraction by the excited ketone moiety could lead to cyclization products, or photoinduced additions to the pyrimidine ring could be explored.

Electrochemical Transformations: Electrosynthesis is emerging as a powerful green chemistry tool, as it uses electricity to drive reactions, often avoiding the need for harsh chemical oxidants or reductants. researchgate.net Electrochemical methods have been successfully employed for the synthesis of various pyrimidine derivatives. mdpi.com Studies on the electrochemical reduction of pyrimidine-2-ones and -thiones have elucidated their redox behavior, providing a foundation for designing new synthetic pathways. researchgate.netshd.org.rs For this compound, electrochemical approaches could be investigated for:

Synthesis: Developing a direct electrosynthesis route could offer a cleaner alternative to classical methods.

Functionalization: Selective oxidation or reduction of the pyrimidine ring or the propanone side chain could introduce new functional groups.

Dimerization: Electrochemical reduction could potentially lead to dimeric products through radical coupling, expanding the chemical space of accessible derivatives. researchgate.net

| Method | Potential Transformation | Rationale/Example |

|---|---|---|

| Photochemistry | Intramolecular cyclization | Norrish-Yang reaction initiated by the propanone carbonyl group. |

| Photo-rearrangement | Analogous to rearrangements observed in related pyridyl-nitropropenes. rsc.org | |

| Electrochemistry | Electrosynthesis | Anodic oxidation or cathodic reduction of precursors to form the pyrimidine ring. researchgate.net |

| Reductive dimerization | Coupling of radical anions formed during electrochemical reduction. researchgate.net | |

| Oxidative functionalization | Introduction of hydroxyl or other groups onto the pyrimidine ring via anodic oxidation. |

High-Throughput Synthesis and Screening for Chemical Diversity

To fully explore the biological potential of the this compound scaffold, modern drug discovery techniques like high-throughput synthesis (HTS) and high-throughput screening (HTS) are essential. These approaches allow for the rapid creation and evaluation of large libraries of related compounds, significantly accelerating the identification of new lead molecules. nih.gov

High-Throughput Synthesis: By using a combinatorial approach, where different building blocks are systematically combined, a large and diverse library of derivatives of this compound can be generated. This could involve modifying substituents on the pyrimidine ring or altering the ketone side chain. DNA-Encoded Library Technology (DELT) is a particularly powerful platform that allows for the synthesis and screening of libraries containing millions or even billions of compounds, as has been successfully demonstrated for other pyrimidine-focused libraries. nih.gov

High-Throughput Screening: Once a library is synthesized, it can be rapidly screened against a multitude of biological targets to identify "hits"—compounds that exhibit a desired activity. HTS has been instrumental in discovering pyrimidine-based inhibitors for various targets, including:

Kinases: Janus kinases (JAK) nih.gov

Transcription Factors: Heat Shock Factor 1 (HSF1) researchgate.net

DNA Repair Enzymes: Werner syndrome (WRN) helicase acs.orgresearchgate.net

Screening a library based on this compound against diverse targets could uncover previously unknown biological activities, providing starting points for new therapeutic development programs.

| Target Class | Specific Target | Screening Outcome | Reference |

|---|---|---|---|

| Kinase | Janus Kinase 1 (JAK1) | Identified potent and selective 2,4-diaminopyrimidine (B92962) inhibitors from HTS. | nih.gov |

| Transcription Factor | Heat Shock Factor 1 (HSF1) | Discovered 4,6-disubstituted pyrimidines as inhibitors of the HSF1 stress pathway. | researchgate.net |

| Helicase | Werner Syndrome (WRN) | Found 2-sulfonyl/sulfonamide pyrimidines as novel covalent inhibitors. | acs.orgresearchgate.net |

Integration of Machine Learning and AI in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and optimization of synthetic routes. eurekalert.org Integrating these computational tools into the study of this compound can accelerate discovery and development.

Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like artificial neural networks, can predict the biological activity of novel compounds before they are synthesized. scirp.orgscirp.org Such models have been developed to predict the anti-inflammatory activity of pyrimidine derivatives with high accuracy. scirp.org For this compound and its virtual library of derivatives, AI can be used to predict a wide range of properties:

Biological Activity: Screening for potential efficacy against various diseases. nih.gov

ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity to identify drug-like candidates early in the process. nih.gov

Physicochemical Properties: Estimating solubility, stability, and other key characteristics. eurekalert.org

Synthetic Design: AI-powered tools for computer-aided synthesis planning (CASP) can analyze the structure of a target molecule and propose viable synthetic routes. aquiles.me These programs learn from vast databases of known chemical reactions to suggest novel and efficient pathways. For this compound, CASP could help in:

Route Optimization: Identifying the most efficient and cost-effective synthesis strategy.

Green Chemistry: Designing syntheses that align with sustainability principles by suggesting greener reagents or conditions.

Reaction Prediction: ML models can predict the outcome and yield of unknown reactions, reducing the need for extensive trial-and-error experimentation. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Pyrimidinyl)-2-propanone with high purity?

Synthesis of this compound typically involves nucleophilic substitution or condensation reactions between pyrimidine derivatives and ketone precursors. For example, analogous syntheses of pyrimidinyl-containing compounds utilize halogenated pyrimidines reacting with propanone derivatives under controlled temperature (40–60°C) in anhydrous solvents like tetrahydrofuran (THF) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity. The CAS number 54643-09-3 aids in verifying the compound’s identity post-synthesis .

Q. How can researchers determine the purity and structural integrity of this compound using analytical techniques?

Gas chromatography-mass spectrometry (GC-MS) is widely used for purity assessment. For example, capillary GC-MS with polar columns (e.g., DB-Wax) resolves impurities effectively, as demonstrated in analyses of structurally related ketones . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for the pyrimidinyl ring (δ 8.6–9.0 ppm for aromatic protons) and carbonyl group (δ 200–210 ppm in ¹³C NMR) . High-resolution mass spectrometry (HRMS) further validates molecular composition .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety protocols include using nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Contaminated waste should be disposed of via hazardous waste channels. The compound’s stability under ambient conditions should be verified, as analogous ketones may decompose under prolonged light exposure .

Advanced Research Questions

Q. What pharmacological mechanisms have been proposed for this compound derivatives in modulating neurotransmitter systems?